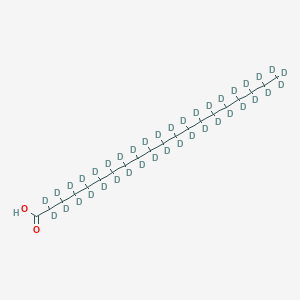

Arachidic acid-d39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontadeuterioicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-BKDZISOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104967 | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39756-32-6 | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39756-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Applications of Arachidic Acid-d39

This compound is the deuterium-labeled form of arachidic acid (also known as eicosanoic acid), a 20-carbon saturated fatty acid. Its primary application in scientific research is as an internal standard for the precise quantification of its unlabeled counterpart and other fatty acids in complex biological matrices.[1][2] The incorporation of 39 deuterium atoms provides a significant mass shift, making it an ideal tool for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] It also serves as an isotopic tracer for metabolic flux analysis.[1]

Core Chemical and Physical Properties

The chemical properties of this compound are nearly identical to those of natural arachidic acid, with the key difference being its increased molecular weight due to the substitution of hydrogen with deuterium. This mass difference does not significantly alter its chemical reactivity or chromatographic behavior under standard analytical conditions. The physical properties are based on its non-deuterated analog but are considered to be virtually identical.

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | nonatriacontadeuterioicosanoic acid | [3][4] |

| Synonyms | Icosanoic acid-d39, Eicosanoic-d39 acid | [1][5] |

| Molecular Formula | C₂₀HD₃₉O₂ or CD₃(CD₂)₁₈COOH | [3][5] |

| Molecular Weight | 351.77 g/mol | [3][5] |

| CAS Number | 39756-32-6 | [1][5] |

| Isotopic Purity | Typically ≥98 atom % D | [3][5] |

| Appearance | White crystalline solid / powder | [6] |

| Melting Point | 74 - 77 °C (for unlabeled arachidic acid) | |

| Boiling Point | ~328 °C (for unlabeled arachidic acid, with some decomposition) | [7][8] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF), ether, chloroform | [8][9] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Core Applications and Methodologies

The principal utility of this compound is in quantitative analytical chemistry, where its physical and chemical similarity to the endogenous analyte, combined with its distinct mass, allows for highly accurate measurements.

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a premier analytical method for quantification.[10] A known amount of the stable isotope-labeled standard (this compound) is added to a sample at the earliest stage of preparation. This "spiked" standard co-purifies with the endogenous (unlabeled) analyte through all extraction and derivatization steps. Any sample loss during workup affects both the standard and the analyte equally. In the final MS analysis, the ratio of the analyte to the standard is measured. Since the amount of added standard is known, the exact amount of the endogenous analyte can be precisely calculated, correcting for procedural losses and variations in instrument response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | C20H40O2 | CID 102044916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. ARACHIDIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. fishersci.ie [fishersci.ie]

- 8. Arachidic Acid [drugfuture.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. scbt.com [scbt.com]

In-Depth Technical Guide: Synthesis and Purity of Arachidic Acid-d39 for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Arachidic acid-d39 (perdeuterated icosanoic acid). This stable isotope-labeled compound is a critical tool for researchers, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices through mass spectrometry-based methods.

Introduction to this compound

This compound, with the chemical formula CD₃(CD₂)₁₈COOH, is the fully deuterated isotopologue of arachidic acid, a C20:0 saturated fatty acid. Its utility in research stems from its chemical identity to the natural arachidic acid, allowing it to mimic the behavior of the analyte during sample extraction and analysis. However, its increased mass due to the 39 deuterium atoms allows for its clear distinction in mass spectrometric analyses, enabling accurate quantification. The high chemical and isotopic purity of this compound is paramount for its function as a reliable internal standard.

Synthesis of this compound

While specific, proprietary synthesis protocols for commercially available this compound are not publicly detailed, a general and effective method for the perdeuteration of long-chain saturated fatty acids is through catalytic hydrogen-deuterium (H/D) exchange. This process involves the use of a metal catalyst in the presence of a deuterium source.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in two main steps: the synthesis of unlabeled arachidic acid, followed by its perdeuteration. A common route to obtain arachidic acid is the hydrogenation of arachidonic acid.[1] The subsequent perdeuteration is achieved via H/D exchange.

Experimental Protocol: Catalytic H/D Exchange

The following is a generalized protocol for the perdeuteration of a long-chain fatty acid based on established methods.

-

Catalyst Preparation: A palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst is typically used. The catalyst should be dried under vacuum to remove any residual water.

-

Reaction Setup: In a high-pressure reactor, add arachidic acid and the catalyst.

-

Deuterium Source: Add heavy water (D₂O) to the reactor. D₂O serves as the source of deuterium atoms.

-

Reaction Conditions: The reactor is sealed, and the reaction mixture is heated to a specified temperature under pressure. The reaction is allowed to proceed for a set duration to ensure complete H/D exchange. To achieve high levels of deuteration, this process may need to be repeated.

-

Product Isolation: After the reaction, the catalyst is filtered off. The deuterated arachidic acid is then extracted from the aqueous phase using an organic solvent.

-

Solvent Removal: The organic solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data Summary: Synthesis

| Parameter | Typical Value | Notes |

| Reaction Yield | Variable | Highly dependent on catalyst, temperature, pressure, and reaction time. |

| Isotopic Enrichment | >98% | Refers to the percentage of deuterium at each labeled position. |

| Species Abundance | Variable | The percentage of molecules that are fully deuterated (d39). Will be lower than isotopic enrichment. |

Purification of this compound

Purification is a critical step to remove any remaining unlabeled or partially deuterated arachidic acid, as well as any other chemical impurities. Solid-phase extraction (SPE) is a highly effective method for the purification of fatty acids.

Purification Workflow

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Column Conditioning: An SPE cartridge with a suitable sorbent (e.g., silica) is conditioned by passing a non-polar solvent, followed by the elution solvent.

-

Sample Loading: The crude this compound, dissolved in a minimal amount of a non-polar solvent, is loaded onto the SPE cartridge.

-

Washing: The cartridge is washed with a non-polar solvent to remove non-polar impurities, while the more polar this compound remains bound to the sorbent.

-

Elution: The purified this compound is eluted from the cartridge using a more polar solvent or a mixture of solvents.

-

Final Product: The solvent from the collected fractions is evaporated to yield the purified this compound.

Purity Analysis of this compound

The purity of the final product must be rigorously assessed for both chemical and isotopic purity. The primary techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the extent of deuteration.

Analytical Workflow for Purity Assessment

Experimental Protocol: GC-MS for Chemical Purity

-

Derivatization: this compound is converted to its more volatile fatty acid methyl ester (FAME) by methylation, for example, using BF₃/methanol.

-

GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column to separate it from any impurities.

-

MS Detection: The separated components are detected by a mass spectrometer. The chemical purity is determined by comparing the peak area of the this compound methyl ester to the total area of all peaks in the chromatogram.

Experimental Protocol: LC-HRMS for Isotopic Purity

-

Sample Preparation: A solution of the purified this compound is prepared in a suitable solvent.

-

LC Separation: The sample is injected into a liquid chromatograph to separate it from any co-eluting impurities.

-

HRMS Analysis: The high-resolution mass spectrometer is used to determine the accurate mass of the molecular ion. The high resolution allows for the separation and quantification of the different isotopologues (e.g., d39, d38, d37).

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the ion signals corresponding to the different isotopologues. It is important to correct for the natural abundance of ¹³C.[2]

Quantitative Data Summary: Purity

| Parameter | Method | Typical Specification |

| Chemical Purity | GC-MS | ≥98% |

| Isotopic Purity (Enrichment) | LC-HRMS, NMR | ≥98% |

| Species Abundance (d39) | LC-HRMS | >95% |

| Other Isotopologues (d38, d37, etc.) | LC-HRMS | <5% (sum) |

Application in Research: Use as an Internal Standard

This compound's primary role in research is as an internal standard for the quantification of endogenous arachidic acid.

Workflow for Quantification using this compound

By adding a known amount of this compound to a sample at the beginning of the workflow, any sample loss during extraction and derivatization will affect both the analyte and the internal standard equally. The ratio of the endogenous arachidic acid signal to the this compound signal in the final mass spectrometric analysis allows for precise and accurate quantification.

Conclusion

The synthesis and purification of high-purity this compound are essential for its use as a reliable internal standard in quantitative lipidomics. While detailed synthesis protocols are often proprietary, the principles of catalytic H/D exchange provide a basis for its production. Rigorous purification and subsequent purity analysis using techniques such as GC-MS, LC-HRMS, and NMR are critical to ensure its fitness for purpose in demanding research applications. The use of this compound and other deuterated lipid standards will continue to be a cornerstone of accurate and precise lipid quantification in biological systems.

References

A Technical Guide to the Natural Abundance of Arachidic Acid and Its Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid, and the natural abundance of its constituent stable isotopes. It includes detailed experimental protocols for the quantification of arachidic acid and visualizations of the analytical workflows.

Natural Abundance of Arachidic Acid

Arachidic acid is a minor saturated fatty acid found in various plant and animal sources. While not as prevalent as other saturated fatty acids like palmitic or stearic acid, its presence is notable in certain oils and fats.

Data on Natural Abundance

The following table summarizes the quantitative data on the natural abundance of arachidic acid in several natural sources. The values are typically presented as a percentage of the total fatty acid content.

| Natural Source | Scientific Name | Arachidic Acid (% of Total Fatty Acids) | Reference |

| Peanut Oil | Arachis hypogaea | 1.1 - 3.5 | [1] |

| Safflower Oil | Carthamus tinctorius | 0.0 - 0.4 | [2] |

| Cottonseed Oil | Gossypium | 0.3 - 0.5 | [3] |

| Canola Oil | Brassica napus | 0.637 | [3] |

| Pumpkin Seed Oil | Cucurbita pepo | 0.599 | [3] |

| Mixed Pomace Oil | 0.654 | [3] | |

| Castor Oil | Ricinus communis | 0.06 | [4] |

| Animal Fats (Beef, Lamb, Pork) | Small amounts | [1] | |

| Dairy Products (Milk, Cheese, Butter) | Small amounts | [1] |

Note: The concentration of arachidic acid can vary depending on the specific cultivar, growing conditions, and processing methods.

Natural Abundance of Arachidic Acid's Constituent Isotopes

Arachidic acid is primarily composed of carbon and hydrogen. The natural isotopic abundance of these elements dictates the isotopic distribution within arachidic acid molecules.

Stable Isotopes of Carbon and Hydrogen

The following table details the natural abundance of the stable isotopes of carbon and hydrogen.

| Isotope | Symbol | Natural Abundance (%) |

| Carbon-12 | ¹²C | 98.93 |

| Carbon-13 | ¹³C | 1.07[5] |

| Hydrogen-1 (Protium) | ¹H | 99.9885 |

| Hydrogen-2 (Deuterium) | ²H or D | 0.0115[6] |

While direct analysis of the natural isotopic signature of the entire arachidic acid molecule is a complex and specialized field, the use of isotopically labeled arachidic acid as an internal standard is a common practice in quantitative analysis. For instance, deuterated arachidic acid (e.g., arachidic acid-d3) is used to improve the accuracy of quantification by accounting for sample loss during preparation and analysis.[7]

Experimental Protocols for Quantification

The gold standard for the quantitative analysis of fatty acids, including arachidic acid, is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] This technique offers high sensitivity and specificity for the separation and detection of individual fatty acids.[8][10]

General Workflow for GC-MS Analysis of Arachidic Acid

The following diagram illustrates the general workflow for the quantification of arachidic acid from a biological or food sample using GC-MS.

Caption: General workflow for the quantification of arachidic acid using GC-MS.

Detailed Methodologies

3.2.1. Lipid Extraction

The initial step involves extracting the total lipids from the sample. Common methods include:

-

Folch Method: A liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solvent system.

-

Bligh-Dyer Method: A modified version of the Folch method that uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system initially, which is then separated into two phases by the addition of more chloroform and water.

3.2.2. Saponification (for Total Fatty Acid Analysis)

To analyze both free and esterified fatty acids, a saponification step is required to hydrolyze the ester linkages in complex lipids (e.g., triglycerides, phospholipids). This is typically achieved by heating the lipid extract with a strong base, such as potassium hydroxide (KOH) in methanol.

3.2.3. Esterification to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the polarity of the carboxylic acid group of fatty acids needs to be reduced to increase their volatility.[11] This is achieved by converting them into fatty acid methyl esters (FAMEs).[10][11] A common method is transesterification using a reagent like boron trifluoride (BF₃) in methanol or methanolic HCl.

3.2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: The FAMEs extract is injected into the GC.

-

Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. Longer chain and more saturated FAMEs generally have longer retention times.

-

Ionization: As the separated FAMEs elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI).

-

Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern is unique for each FAME and allows for its identification.

3.2.5. Quantification

For accurate quantification, an internal standard, such as a deuterated fatty acid (e.g., arachidic acid-d3), is added to the sample at the beginning of the extraction process.[7] The concentration of the target analyte (arachidic acid) is determined by comparing the peak area of its FAME with the peak area of the internal standard's FAME.

Signaling Pathways and Logical Relationships

While arachidic acid itself is a saturated fatty acid and not a primary signaling molecule like arachidonic acid, its metabolism is integrated into the overall fatty acid synthesis and degradation pathways. The following diagram illustrates the logical relationship in fatty acid analysis where arachidic acid is one of many fatty acids quantified.

Caption: Logical relationship of arachidic acid within a total fatty acid profile.

References

- 1. reddit.com [reddit.com]

- 2. scialert.net [scialert.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Determination of fatty acid composition and antioxidant activity in vegetable oils [lmaleidykla.lt]

- 5. Carbon-13 - Wikipedia [en.wikipedia.org]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. lipidmaps.org [lipidmaps.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Deuterated Fatty Acids in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterated fatty acids, particularly polyunsaturated fatty acids (D-PUFAs), represent a novel and powerful tool in metabolic research. By replacing hydrogen atoms with their stable isotope, deuterium, at specific, oxidation-prone positions, these modified lipids exhibit a significantly increased resistance to lipid peroxidation. This unique property, stemming from the kinetic isotope effect (KIE), allows D-PUFAs to serve as protective agents in diseases characterized by oxidative stress and as stable tracers for elucidating complex metabolic pathways. This technical guide provides a comprehensive overview of the core applications of deuterated fatty acids in metabolic research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key metabolic and signaling pathways.

Core Mechanism of Action: The Kinetic Isotope Effect

The primary mechanism underlying the therapeutic potential of D-PUFAs is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Polyunsaturated fatty acids are particularly susceptible to oxidation at the bis-allylic sites, where a hydrogen atom is positioned between two carbon-carbon double bonds. The abstraction of a hydrogen atom from this position is the rate-limiting step in the initiation of lipid peroxidation, a destructive chain reaction that damages cellular membranes and generates cytotoxic byproducts.[1][2] By substituting hydrogen with deuterium at these vulnerable sites, the energy required to break the C-D bond is significantly higher, thereby slowing down the rate of hydrogen abstraction and inhibiting the entire lipid peroxidation cascade.[3] This "isotope reinforcement" protects cell membranes, particularly those of mitochondria, from oxidative damage.[1]

Applications in Disease Models and Clinical Research

The ability of D-PUFAs to mitigate lipid peroxidation has led to their investigation in a range of diseases where oxidative stress is a key pathological feature, most notably in neurodegenerative disorders.

Neurodegenerative Diseases

Oxidative stress and subsequent lipid peroxidation are strongly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.[1]

In a mouse model of Alzheimer's disease (APP/PS1 double mutant transgenic mice), a diet supplemented with D-PUFAs for five months led to a significant reduction in lipid peroxidation products in the brain.[1] This was accompanied by a decrease in the levels of amyloid-β peptides Aβ40 and Aβ38 in the hippocampus.[1]

For Friedreich's ataxia, a rare genetic disorder characterized by mitochondrial dysfunction and oxidative stress, the deuterated linoleic acid ethyl ester RT001 has been investigated in clinical trials.[4][5][6] Early-phase trials suggested that RT001 was safe and well-tolerated, with some encouraging signals of efficacy, such as improvements in peak exercise workload.[4][6] However, a later-stage trial did not meet its primary endpoint for improving maximum oxygen consumption.[5]

In infantile neuroaxonal dystrophy (INAD), another devastating neurodegenerative condition linked to lipid peroxidation, RT001 has shown more promising results. In a phase 2/3 clinical trial, RT001 treatment was associated with a statistically significant improvement in survival and trends toward improvement in functional assessments compared to a natural history cohort.[1] Specifically, there was an 88.8% decrease in mortality risk for patients treated with RT001.[1]

The following table summarizes key quantitative findings from these studies:

| Disease Model/Condition | Deuterated Fatty Acid | Key Quantitative Outcomes | Reference(s) |

| Alzheimer's Disease (APP/PS1 Mouse Model) | D-PUFA diet (11,11-D₂-Linoleic acid & 11,11,14,14-D₄-α-Linolenic acid) | - Reduced brain concentrations of F2-isoprostanes and neuroprostanes. - Significantly lower hippocampal levels of Aβ40 and Aβ38. | [1] |

| Friedreich's Ataxia (Clinical Trial) | RT001 (1.8 or 9.0 g/day for 28 days) | - Improvement in peak workload in the drug group compared to placebo (0.16 watts/kg; P = 0.008). - Trend for improvement in peak oxygen consumption (change of 0.16 L/min; P = 0.116). | [4] |

| Friedreich's Ataxia (Phase 2/3 Clinical Trial) | RT001 | - No significant changes in maximum oxygen consumption (MVO2) compared to placebo. | [5] |

| Infantile Neuroaxonal Dystrophy (Phase 2/3 Clinical Trial) | RT001 | - 88.8% decrease in mortality risk (hazard ratio = 0.112, p=0.014). - 82.5% reduction in morbidity risk (pneumonia or death event) (hazard ratio = 0.175, p=0.021). | [1] |

Deuterated Fatty Acids as Metabolic Tracers

Beyond their therapeutic potential, deuterated fatty acids are invaluable tools for tracing metabolic pathways. Their stability and unique mass signature allow for precise tracking of their absorption, distribution, and conversion into other metabolites. This approach, often part of a broader field known as metabolic flux analysis, provides a dynamic view of cellular metabolism that cannot be achieved with static measurements of metabolite concentrations.[7][8][9]

Stable isotope tracing with deuterated fatty acids can be used to:

-

Quantify fatty acid uptake and incorporation into complex lipids: By administering a known amount of a deuterated fatty acid, researchers can measure its incorporation into triglycerides, phospholipids, and other lipid species in various tissues and biofluids.[7][8]

-

Elucidate fatty acid metabolism: The conversion of a deuterated fatty acid into its elongated and desaturated products can be tracked, providing insights into the activity of elongase and desaturase enzymes.

-

Trace the flow of carbon through central metabolic pathways: Deuterated precursors can be used to follow the journey of carbon atoms through glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways.[7]

The general workflow for a stable isotope tracing study is depicted in the diagram below.

Experimental Protocols

The successful application of deuterated fatty acids in metabolic research relies on robust and well-defined experimental protocols. The following sections provide an overview of key methodologies.

Animal Studies: D-PUFA Diet Administration

A common approach to assess the in vivo effects of D-PUFAs is through dietary supplementation in animal models.

1. Diet Preparation:

-

A purified control diet, such as AIN-93G or AIN-93M, serves as the base.

-

The standard polyunsaturated fatty acid component (e.g., soybean oil) is replaced with a precise mixture of deuterated and non-deuterated fatty acids.

-

For example, a diet may contain 1.2% of a 1:1 ratio of 11,11-D₂ linoleic acid ethyl ester and 11,11,14,14-D₄ α-linolenic acid ethyl ester.

-

To prevent oxidation of the PUFAs in the feed, antioxidants like tert-butylhydroquinone (TBHQ) can be added, and the diet should be stored at low temperatures.

2. Animal Feeding:

-

Mice are typically placed on the experimental or control diets for a specified period, ranging from several weeks to months, depending on the research question.

-

Food and water are provided ad libitum.

-

Body weight and food intake should be monitored regularly.

Sample Preparation for Mass Spectrometry Analysis

Accurate quantification of deuterated fatty acids and their metabolites requires meticulous sample preparation to extract lipids and remove interfering substances.

1. Plasma:

-

To a plasma aliquot (e.g., 100 µL), add an internal standard mixture containing deuterated forms of the fatty acids of interest.

-

Extract lipids using a solvent system such as hexane/isopropanol (3:2, v/v).

-

Vortex and centrifuge to separate the layers.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent (e.g., 80% methanol) for LC-MS/MS analysis.[10]

2. Tissue:

-

Thaw frozen tissue samples on ice.

-

For soft tissues like the brain or liver, use an automated homogenizer. For harder tissues, a ground glass homogenizer may be necessary.[11]

-

Homogenize the tissue in a suitable buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors).[11]

-

Centrifuge the homogenate to remove cellular debris.

-

The resulting supernatant can be subjected to lipid extraction using methods like the Bligh-Dyer or Folch procedures, which typically involve a chloroform/methanol solvent system.

LC-MS/MS Analysis for Deuterated Fatty Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of deuterated fatty acids.

1. Chromatographic Separation:

-

Use a reverse-phase C18 column to separate the fatty acids.

-

A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

2. Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the specific precursor-to-product ion transitions for each deuterated fatty acid and its corresponding internal standard. This highly selective technique minimizes interference from the biological matrix.

-

Quantification is achieved by comparing the peak area ratio of the endogenous deuterated fatty acid to its stable isotope-labeled internal standard against a calibration curve.

Signaling Pathways Modulated by Deuterated Fatty Acids

By reducing lipid peroxidation, D-PUFAs can influence downstream signaling pathways involved in inflammation and cell death.

Prostaglandin and Leukotriene Synthesis

Polyunsaturated fatty acids are precursors to a large family of signaling molecules called eicosanoids, which include prostaglandins and leukotrienes. These molecules are potent mediators of inflammation. The synthesis of eicosanoids is initiated by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).

-

Competition with Arachidonic Acid (AA): When D-PUFAs are incorporated into cell membranes, they can compete with arachidonic acid (an omega-6 PUFA) for access to COX and LOX enzymes. This can lead to a reduction in the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).

-

Shifting the Balance: The presence of D-PUFAs can shift the balance towards the production of less inflammatory or even pro-resolving lipid mediators.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given their mechanism of action, D-PUFAs are potent inhibitors of ferroptosis.

-

Inhibition of Lipid Peroxidation: By preventing the initiation and propagation of lipid peroxidation, D-PUFAs directly counteract the key execution step of ferroptosis.

-

Preservation of Membrane Integrity: The accumulation of lipid peroxides in cell membranes leads to a loss of membrane integrity and eventual cell lysis. D-PUFAs help maintain membrane structure and function in the face of oxidative stress.

-

GPX4 Pathway: Glutathione peroxidase 4 (GPX4) is a key enzyme that detoxifies lipid peroxides. While D-PUFAs act upstream of GPX4 by preventing the formation of lipid peroxides, their action complements the protective role of the GPX4 pathway.

Conclusion

Deuterated fatty acids are a versatile and increasingly important tool in the arsenal of metabolic researchers. Their ability to resist lipid peroxidation provides a unique therapeutic strategy for a variety of diseases driven by oxidative stress, with promising results emerging from preclinical and clinical studies. Furthermore, their utility as stable isotope tracers enables the detailed mapping and quantification of metabolic fluxes, offering profound insights into the intricate workings of cellular metabolism in both health and disease. As analytical techniques continue to improve in sensitivity and resolution, the applications of deuterated fatty acids are poised to expand, furthering our understanding of metabolic regulation and paving the way for novel therapeutic interventions.

References

- 1. neurology.org [neurology.org]

- 2. benchchem.com [benchchem.com]

- 3. Polyunsaturated fatty acids block dendritic cell activation and function independently of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biojiva.com [biojiva.com]

- 5. Double blind trial of a deuterated form of linoleic acid (RT001) in Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hcplive.com [hcplive.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.ilabsolutions.com [content.ilabsolutions.com]

Arachidic Acid-d39 as a Tracer in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in lipidomics for tracing the metabolic fate of lipids and accurately quantifying their endogenous levels. Arachidic acid-d39 (C20:0-d39), a perdeuterated form of the 20-carbon saturated fatty acid, serves as an excellent tracer and internal standard. Its high level of deuteration provides a significant mass shift, making it easily distinguishable from its endogenous, unlabeled counterpart by mass spectrometry, with minimal risk of isotopic overlap. This technical guide provides a comprehensive overview of the application of this compound in lipidomics studies, including detailed experimental protocols, quantitative data analysis, and visualization of relevant metabolic and signaling pathways.

Core Principles of Using this compound as a Tracer

The fundamental principle behind using this compound as a tracer is its chemical identity to the natural arachidic acid, allowing it to be processed through the same metabolic pathways.[1] However, its increased mass due to the 39 deuterium atoms allows for its distinct detection and quantification. When introduced into a biological system, this compound can be tracked as it is incorporated into complex lipids, elongated, or broken down. This allows for the detailed study of fatty acid metabolism and flux in various physiological and pathological states.

As an internal standard, this compound is added to samples at a known concentration before lipid extraction and analysis. Because it behaves almost identically to the endogenous arachidic acid during sample preparation and ionization in the mass spectrometer, it can be used to correct for variations in extraction efficiency and instrument response, leading to highly accurate and precise quantification of endogenous arachidic acid and other fatty acids.

Experimental Protocols

The following protocols provide a detailed methodology for a typical lipidomics tracer study using this compound.

Cell Culture and Isotope Labeling

This protocol is adapted for an in vitro study using a relevant cell line.

-

Cell Seeding: Plate cells (e.g., hepatocytes, adipocytes, or a cancer cell line) in 6-well plates at a density that allows for logarithmic growth during the experiment. Culture in standard growth medium until cells reach approximately 70-80% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in the appropriate cell culture medium to a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically for the specific cell type and experimental goals.

-

Labeling: Remove the standard growth medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the this compound labeling medium to the cells and incubate for a desired time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of fatty acid uptake and metabolism.

Lipid Extraction from Cells

A modified Folch extraction method is commonly used for total lipid extraction.

-

Cell Harvesting: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to each well to quench metabolism and lyse the cells. Scrape the cells and transfer the cell lysate to a glass tube. If this compound is being used as an internal standard for quantifying endogenous lipids (in a separate, unlabeled experiment), a known amount would be added at this stage.

-

Extraction:

-

Add 2 mL of chloroform to the methanol lysate, resulting in a single-phase mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Add 0.8 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing the labeled lipids.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of fatty acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids. The specific gradient will depend on the column dimensions and the specific fatty acids of interest.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for fatty acid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both endogenous arachidic acid and this compound are monitored.

-

Data Presentation

Quantitative data from lipidomics experiments should be presented in a clear and structured format. The following tables provide examples of how to present results from a tracer study using this compound.

Table 1: LC-MS/MS Parameters for the Analysis of Arachidic Acid and its Deuterated Isotopologue

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Arachidic Acid (C20:0) | 311.3 | 311.3 | 10 |

| This compound | 350.6 | 350.6 | 10 |

Note: The m/z values are illustrative and may vary slightly depending on the instrument and adducts formed. The product ion is often the same as the precursor for saturated fatty acids in the absence of fragmentation.

Table 2: Hypothetical Quantitative Results of a Tracer Study with this compound in Hepatocytes

| Time (hours) | This compound (pmol/mg protein) | Behenic Acid-d39 (C22:0-d39) (pmol/mg protein) | Lignoceric Acid-d39 (C24:0-d39) (pmol/mg protein) | Stearic Acid-d37 (C18:0-d37) (pmol/mg protein) |

| 0 | 0 | 0 | 0 | 0 |

| 2 | 150.2 ± 12.5 | 5.1 ± 0.8 | 0.5 ± 0.1 | 8.3 ± 1.1 |

| 6 | 280.9 ± 25.1 | 15.8 ± 2.3 | 1.9 ± 0.4 | 25.6 ± 3.5 |

| 12 | 350.1 ± 30.8 | 28.4 ± 3.9 | 4.2 ± 0.7 | 42.1 ± 5.8 |

| 24 | 295.6 ± 28.4 | 35.1 ± 4.5 | 6.8 ± 1.0 | 55.9 ± 7.2 |

Data are presented as mean ± standard deviation. This table illustrates the uptake of this compound and its subsequent elongation to longer-chain fatty acids and shortening via beta-oxidation.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for tracing this compound.

Metabolic Fate of Arachidic Acid

Arachidic acid, a very-long-chain saturated fatty acid (VLCSFA), can undergo several metabolic transformations. The primary pathways include fatty acid elongation and beta-oxidation.

Caption: Metabolic pathways of arachidic acid.

Signaling Pathway of Saturated Fatty Acids

Unlike polyunsaturated fatty acids such as arachidonic acid, which are precursors to eicosanoids, long-chain saturated fatty acids like arachidic acid are known to be incorporated into ceramides, which are important signaling lipids.[2] Additionally, saturated fatty acids can activate inflammatory signaling pathways.

Caption: Signaling pathways involving arachidic acid.

Conclusion

This compound is a versatile and powerful tool for lipidomics research. As a tracer, it enables the detailed investigation of the metabolic fate of very-long-chain saturated fatty acids, providing insights into processes such as fatty acid elongation and beta-oxidation. When used as an internal standard, it ensures the accuracy and reliability of quantitative lipidomics data. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies to advance the understanding of lipid metabolism in health and disease.

References

A Deep Dive into the Core Differences Between Arachidic and Arachidonic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the fundamental distinctions between arachidic acid and arachidonic acid, tailored for researchers, scientists, and professionals in drug development. This document elucidates their structural and physiological dissimilarities, metabolic pathways, and offers detailed experimental protocols for their analysis.

Executive Summary

Arachidic acid (20:0) and arachidonic acid (20:4, n-6) are both 20-carbon fatty acids, a characteristic that their names reflect. However, the similarities largely end there. Arachidic acid is a saturated fatty acid (SFA), meaning its carbon chain is fully saturated with hydrogen atoms. In stark contrast, arachidonic acid is a polyunsaturated fatty acid (PUFA), featuring four cis-double bonds within its carbon backbone. This fundamental structural variance dictates their profoundly different physicochemical properties, biological roles, and metabolic fates. While arachidic acid serves as a minor dietary component with limited direct biological activity, arachidonic acid is a vital constituent of cell membranes and a critical precursor to a vast array of signaling molecules.

Comparative Analysis of Physicochemical Properties

The presence of double bonds in arachidonic acid introduces kinks in its hydrocarbon tail, preventing the molecules from packing closely together. This results in a significantly lower melting point and greater fluidity compared to the straight-chained, easily stackable arachidic acid.

| Property | Arachidic Acid | Arachidonic Acid | Reference |

| Systematic Name | Icosanoic acid | (5Z,8Z,11Z,14Z)-Icosatetraenoic acid | [1] |

| Molecular Formula | C₂₀H₄₀O₂ | C₂₀H₃₂O₂ | [2] |

| Molar Mass | 312.53 g/mol | 304.47 g/mol | [2][3] |

| Saturation | Saturated | Polyunsaturated (4 double bonds) | [4] |

| Melting Point | 74-76 °C | -49.5 °C | [1][5][6] |

| Boiling Point | 328 °C | 169-171 °C at 0.15 mmHg | [1][6] |

| Appearance at Room Temp. | White, crystalline solid | Colorless to pale yellow liquid | [1][7] |

| Water Solubility | Practically insoluble | Sparingly soluble | [1][7] |

| Organic Solvent Solubility | Soluble in ethanol, diethyl ether, chloroform | Soluble in ethanol, chloroform, ether | [1][7] |

Biological Roles and Significance

The biological functions of arachidic and arachidonic acid are vastly different, a direct consequence of their chemical structures.

| Aspect | Arachidic Acid | Arachidonic Acid | Reference |

| Dietary Sources | Minor component of peanut oil, corn oil, and cocoa butter.[8] | Found in animal fats, meat, and eggs; can be synthesized from linoleic acid.[9] | |

| Essentiality | Non-essential | Conditionally essential | [4] |

| Primary Biological Role | Primarily a dietary energy source and a minor component of cellular lipids.[1] | A key structural component of cell membranes, influencing fluidity and flexibility. Precursor to eicosanoids (prostaglandins, thromboxanes, leukotrienes).[9][10] | |

| Cell Membrane Function | Incorporation has a minor effect on membrane fluidity. | Crucial for maintaining membrane fluidity, which is essential for the function of membrane proteins, particularly in the nervous system and immune cells.[10] | |

| Signaling | Not a direct precursor to signaling molecules. | Precursor to a wide range of potent signaling molecules (eicosanoids) that regulate inflammation, immunity, blood clotting, and smooth muscle contraction. | |

| Health Implications | High intake, like other saturated fats, may be associated with cardiovascular disease risk. | Its metabolites have both pro-inflammatory and anti-inflammatory roles. The balance of omega-6 (like arachidonic acid) and omega-3 fatty acids is critical for health. |

Metabolic Pathways

Arachidic acid undergoes standard fatty acid metabolism, primarily β-oxidation for energy production. The metabolic pathway of arachidonic acid, however, is far more complex and of significant interest in pharmacology and drug development.

Arachidonic Acid Cascade

Once released from the cell membrane phospholipids by the action of phospholipase A₂, free arachidonic acid can be metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway : Produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation. This pathway is the target of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.

-

Lipoxygenase (LOX) Pathway : Generates leukotrienes and lipoxins, which are involved in inflammatory and allergic responses.

-

Cytochrome P450 (CYP) Pathway : Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.

Experimental Protocols

Lipid Extraction from Cultured Cells

This protocol is a modified Folch method for the extraction of total lipids from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cell Harvesting: Aspirate culture medium and wash cell monolayer twice with ice-cold PBS. Harvest cells by scraping into a known volume of PBS.

-

Cell Lysis and Extraction: Transfer the cell suspension to a glass centrifuge tube. Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:aqueous sample of 2:1:0.8 (v/v/v).

-

Vortexing and Phase Separation: Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully aspirate the lower organic phase containing the lipids into a new glass tube.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Analysis of Fatty Acid Composition by GC-MS

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Dried lipid extract (from Protocol 5.1)

-

Methanolic HCl (3N)

-

Hexane, HPLC grade

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Transesterification: Add 2 mL of 3N methanolic HCl to the dried lipid extract. Seal the tube and heat at 85°C for 1 hour.

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge at 1000 x g for 5 minutes.

-

Collection and Drying: Transfer the upper hexane layer containing the FAMEs to a new tube. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS system. Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.

Implications for Drug Development

The stark differences between arachidic and arachidonic acid have significant implications for drug development. The arachidonic acid cascade is a major target for anti-inflammatory drugs. Understanding the intricate regulation of this pathway is crucial for the development of more specific and effective therapeutics with fewer side effects. For instance, the development of COX-2 selective inhibitors was a direct result of dissecting the roles of different cyclooxygenase isoforms. Furthermore, the influence of fatty acids on cell membrane properties is an emerging area of interest, as changes in membrane fluidity can impact the function of membrane-bound receptors and enzymes, which are common drug targets.

Conclusion

While both are 20-carbon fatty acids, arachidic acid and arachidonic acid are worlds apart in their chemical nature and biological significance. Arachidic acid is a stable, saturated fatty acid, whereas the unsaturated nature of arachidonic acid makes it a dynamic and vital molecule in cellular structure and signaling. For researchers and drug development professionals, a thorough understanding of these differences is paramount for advancements in nutrition, cell biology, and pharmacology.

References

- 1. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]

- 3. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 5. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

A Technical Guide to High-Purity Arachidic Acid-d39 for Researchers and Drug Development Professionals

Introduction

High-purity, isotopically labeled compounds are indispensable tools in modern biomedical research and drug development. Arachidic acid-d39 (eicosanoic acid-d39) is a stable isotope-labeled saturated fatty acid that serves as an invaluable internal standard for the accurate quantification of its endogenous, non-labeled counterpart and other related long-chain fatty acids. Its near-identical physicochemical properties to the natural arachidic acid, combined with its distinct mass shift, allow for precise correction of analytical variability in mass spectrometry-based assays. This technical guide provides an in-depth overview of the commercial sources, key specifications, experimental applications, and relevant biological pathways of high-purity this compound.

Commercial Suppliers and Quantitative Specifications

Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key quantitative data available from prominent commercial sources. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most current and lot-specific information.

| Supplier | Product Number | Chemical Purity | Isotopic Purity/Enrichment | Formulation | Storage |

| MedchemExpress | HY-W004260S1 | 98.36%[1] | Not specified | Solid | -20°C (3 years), 4°C (2 years) |

| Cambridge Isotope Laboratories, Inc. | DLM-1233-1 | 98%[2] | Not specified | Neat | Room temperature |

| Eurisotop (a subsidiary of CIL) | DLM-1233-1 | 98%[3] | Not specified | Solid | Not specified |

Experimental Protocols: Quantification of Fatty Acids using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below are representative protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of fatty acids in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of fatty acids in biological samples[4][5].

1. Sample Preparation and Lipid Extraction:

-

For plasma samples, add 300 µL of dPBS to 200 µL of plasma.

-

For cell samples, suspend up to 2 million cells in an appropriate volume of PBS.

-

Add a known amount of this compound (as an internal standard) to each sample.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

Add 2 volumes of iso-octane, vortex thoroughly, and centrifuge to separate the phases.

-

Transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic phases.

-

Dry the combined extracts under a stream of nitrogen.

2. Derivatization:

-

To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 25 µL of 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the derivatized sample under a stream of nitrogen.

-

Reconstitute the sample in a suitable volume of iso-octane for GC-MS analysis.

3. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Column: Use a suitable capillary column for fatty acid analysis (e.g., a non-polar or medium-polarity column).

-

Oven Program: A typical temperature gradient would be from an initial temperature of ~150°C, ramping up to ~300°C.

-

Ionization: Use negative chemical ionization (NCI) mode.

-

Detection: Monitor the specific m/z ions corresponding to the derivatized arachidic acid and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the analysis of polyunsaturated fatty acids[6].

1. Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.

-

Add a known amount of this compound as an internal standard.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or hexane:isopropanol.

-

Dry the lipid extract under nitrogen.

2. Saponification (Optional, for total fatty acid analysis):

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze ester bonds.

-

Neutralize the solution with hydrochloric acid.

-

Extract the free fatty acids with hexane and dry under nitrogen.

3. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for arachidic acid and this compound.

Biological Pathways and Significance

Arachidic acid is a saturated long-chain fatty acid that is a minor component of many vegetable fats and animal tissues. While not as extensively studied for its signaling roles as its polyunsaturated counterpart, arachidonic acid, it plays important roles in cellular structure and metabolism.

Metabolic Fate of Arachidic Acid

Arachidic acid is primarily incorporated into cellular lipids, such as phospholipids and triglycerides, contributing to the structure of cell membranes. It can also be elongated to form longer-chain saturated fatty acids. The metabolic pathway of arachidic acid is closely linked to the general fatty acid metabolism within the cell.

Workflow for Quantitative Analysis using this compound

The use of this compound as an internal standard is a cornerstone of accurate fatty acid quantification. The following diagram illustrates a typical experimental workflow.

Conclusion

High-purity this compound is an essential tool for researchers in lipidomics, metabolic disease research, and drug development. Its use as an internal standard in mass spectrometry-based methods provides a robust and accurate means of quantifying endogenous arachidic acid and other long-chain fatty acids in complex biological matrices. The information and protocols provided in this guide are intended to facilitate the effective implementation of this valuable analytical standard in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Arachidic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1233-1 [isotope.com]

- 3. ARACHIDIC ACID | Eurisotop [eurisotop.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of Arachidic Acid in Biological Matrices using Arachidic acid-d39 as an Internal Standard by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidic acid (C20:0) is a long-chain saturated fatty acid present in various biological systems, often esterified in complex lipids. Its quantification is crucial in lipidomics research and for understanding metabolic pathways related to fatty acid metabolism. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the sensitive and specific quantification of fatty acids. The use of a stable isotope-labeled internal standard, such as Arachidic acid-d39, is the gold standard for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects during analysis. This application note provides a detailed protocol for the quantification of arachidic acid in biological samples using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The methodology is based on the principle of stable isotope dilution, where a known amount of a heavy isotope-labeled analogue of the analyte (this compound) is added to the sample at the beginning of the sample preparation process. This internal standard (IS) has nearly identical chemical and physical properties to the endogenous analyte, ensuring that it behaves similarly throughout extraction, derivatization (if performed), and chromatographic separation.[1] By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there is sample loss during preparation. The analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Materials and Reagents

-

Arachidic acid standard (≥99% purity)

-

This compound (≥98 atom % D)

-

HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and hexane

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Nitrogen gas for solvent evaporation

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation

-

Arachidic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of arachidic acid and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard and Internal Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards. Prepare a working internal standard solution (e.g., 10 µg/mL) by diluting the internal standard stock solution with methanol.

Sample Preparation (Lipid Extraction and Saponification)

This protocol is a general guideline and may need optimization for specific biological matrices.

-

Sample Aliquoting: To a clean glass tube, add 100 µL of the biological sample (e.g., plasma).

-

Internal Standard Spiking: Add a known amount of the this compound working solution (e.g., 10 µL of 10 µg/mL solution) to each sample, calibrator, and quality control sample.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Saponification:

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

-

Incubate at 60°C for 1 hour to hydrolyze the ester linkages and release the free fatty acids.

-

After cooling to room temperature, add 0.5 mL of 1 M HCl to acidify the solution (pH < 3).

-

-

Free Fatty Acid Extraction:

-

Add 2 mL of hexane to the acidified solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new glass tube.

-

Repeat the hexane extraction one more time and combine the hexane layers.

-

-

Final Evaporation and Reconstitution:

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

-

Experimental workflow for the extraction and preparation of fatty acids.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for fatty acid separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the fatty acids. The gradient should be optimized for adequate separation of arachidic acid from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: The precursor ions ([M-H]⁻) and product ions for arachidic acid and its deuterated internal standard should be optimized for the specific instrument. For saturated fatty acids that may not fragment readily, monitoring the precursor ion as the product ion (pseudo-SRM) is a valid approach.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Arachidic acid | 311.3 | 311.3 | 100 | 5 |

| This compound (IS) | 350.8 | 350.8 | 100 | 5 |

Data Presentation

Quantitative data from the analysis should be summarized in tables for clarity and easy comparison. Below are representative tables for method performance.

Table 1: Calibration Curve for Arachidic Acid

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 1 | 0.012 ± 0.001 | 105.3 |

| 5 | 0.058 ± 0.004 | 102.1 |

| 10 | 0.115 ± 0.008 | 98.7 |

| 50 | 0.592 ± 0.031 | 101.5 |

| 100 | 1.189 ± 0.065 | 99.2 |

| 500 | 5.998 ± 0.240 | 100.8 |

| 1000 | 12.051 ± 0.512 | 102.4 |

| Linear Range: 1 - 1000 ng/mL, R² > 0.995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Intra-day Precision (%CV, n=6) | ≤ 8.5% |

| Inter-day Precision (%CV, n=18, 3 days) | ≤ 11.2% |

| Accuracy (% Recovery) | 95.8% - 104.3% |

| Matrix Effect (%) | 92.1% - 106.5% |

Signaling Pathways and Logical Relationships

The quantification of specific fatty acids like arachidic acid is often a part of broader lipidomics studies aimed at understanding cellular signaling and metabolism. While arachidic acid itself is a saturated fatty acid and not a direct precursor to the well-known eicosanoid signaling pathways like arachidonic acid, its levels can be indicative of overall fatty acid metabolism and lipid storage.

Logic of internal standard-based quantification in LC-MS.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of arachidic acid in biological samples using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for analytical variability. The detailed experimental procedures for sample preparation and the specified LC-MS/MS conditions offer a reliable starting point for researchers in lipidomics and drug development. The presented method demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for a wide range of research applications requiring the precise measurement of arachidic acid.

References

Application Note & Protocol: Quantitative Analysis of Fatty Acids in Biological Samples using Arachidic Acid-d39 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are fundamental building blocks of complex lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acid profiles in biological samples is essential for understanding physiological and pathological processes, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, to ensure accuracy and reproducibility, a robust sample preparation protocol is paramount. This application note provides a detailed protocol for the extraction, saponification, and derivatization of fatty acids from biological matrices for GC-MS analysis, employing arachidic acid-d39 as an internal standard for precise quantification. The use of a stable isotope-labeled internal standard like this compound is critical as it mimics the behavior of the endogenous analytes throughout the sample preparation and analysis process, correcting for any variations and ensuring high-quality data.[1][2][3]

Materials and Reagents

-

Biological Sample: Plasma, serum, tissue homogenate, or cultured cells

-

Internal Standard: this compound solution (concentration to be determined based on expected analyte levels)

-

Solvents: HPLC-grade chloroform, methanol, hexane, and isooctane

-

Reagents:

-

0.9% (w/v) Sodium chloride (NaCl) solution

-

Potassium hydroxide (KOH) solution in methanol (e.g., 0.5 M)

-

Boron trifluoride (BF3) in methanol (14%)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Glassware: Screw-cap glass tubes, conical vials, Pasteur pipettes

-

Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator

Experimental Protocols

Lipid Extraction (Modified Folch Method)

This protocol describes the extraction of total lipids from a biological sample.[4][5][6][7]

-

Sample Preparation:

-

For liquid samples (plasma, serum): Use a precise volume (e.g., 100 µL).

-

For tissue samples: Homogenize a known weight of tissue in a suitable buffer.

-

For cultured cells: Resuspend a known number of cells in phosphate-buffered saline (PBS).

-

-

Internal Standard Spiking: To a screw-cap glass tube containing the sample, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 2 mL of the solvent mixture per 100 µL of aqueous sample.

-

Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.[8]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (relative to the total volume of chloroform and methanol). Vortex briefly (30 seconds) and then centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.[1]

-

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Saponification

Saponification is performed to release fatty acids from complex lipids such as triglycerides and phospholipids.[2][9]

-

Reagent Addition: To the dried lipid extract, add a known volume (e.g., 1 mL) of methanolic potassium hydroxide solution.

-

Incubation: Securely cap the tube and heat at a controlled temperature (e.g., 70-80°C) for 30-60 minutes to ensure complete hydrolysis of ester bonds.

-

Cooling: Allow the tube to cool to room temperature.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids are converted to their more volatile methyl ester derivatives for GC-MS analysis.[3][10]

-

Reagent Addition: Add a known volume (e.g., 1-2 mL) of 14% boron trifluoride in methanol to the saponified sample.

-

Incubation: Cap the tube tightly and heat at a controlled temperature (e.g., 60-80°C) for 15-30 minutes. This step facilitates the esterification of free fatty acids to FAMEs.

-

Cooling: Allow the tube to cool to room temperature.

-

Extraction of FAMEs:

-

Add a known volume (e.g., 1 mL) of hexane or isooctane to the tube.

-

Add an equal volume of saturated sodium chloride solution to facilitate phase separation.

-

Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes.

-

-

Collection and Drying: Carefully collect the upper organic layer (containing the FAMEs) and transfer it to a clean conical vial. Pass the extract through a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final desired volume (e.g., 50-100 µL) for GC-MS analysis.

Data Presentation

Quantitative data should be summarized in a structured table for easy comparison. The concentration of each fatty acid is determined by creating a calibration curve using known concentrations of fatty acid standards and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[1]

| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Calibration Curve Range (µg/mL) | R² Value |

| Myristic Acid (C14:0) | User Defined | User Defined | User Defined | User Defined | >0.99 |

| Palmitic Acid (C16:0) | User Defined | User Defined | User Defined | User Defined | >0.99 |

| Stearic Acid (C18:0) | User Defined | User Defined | User Defined | User Defined | >0.99 |

| Oleic Acid (C18:1n9c) | User Defined | User Defined | User Defined | User Defined | >0.99 |

| Linoleic Acid (C18:2n6c) | User Defined | User Defined | User Defined | User Defined | >0.99 |

| Arachidic Acid (C20:0) | User Defined | User Defined | User Defined | User Defined | >0.99 |

| This compound | User Defined | User Defined | User Defined | Constant | N/A |

| ...other fatty acids | ... | ... | ... | ... | ... |

Visualizations

Caption: Experimental workflow for fatty acid analysis.

Caption: Principle of internal standard quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Lipid Extraction Techniques Incorporating Arachidic Acid-d39

For Researchers, Scientists, and Drug Development Professionals

Introduction